2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound featuring a hexahydrocinnolin-3-one core fused with a benzoyl-substituted piperidine moiety via a methyl bridge. The benzoylpiperidinylmethyl substituent introduces a lipophilic aromatic group, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[(1-benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20-14-18-8-4-5-9-19(18)22-24(20)15-16-10-12-23(13-11-16)21(26)17-6-2-1-3-7-17/h1-3,6-7,14,16H,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIKNRAJNCKLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzoylpiperidine with appropriate reagents to introduce the cinnoline moiety. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents on the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Inferred from structural analogs. †Hypothesized based on photooxidation trends in hexahydroquinazolinones . ‡Fluorine substitution may reduce metabolic degradation .
Key Observations
Substituent Effects on Lipophilicity :
- The benzoyl group in the target compound provides moderate lipophilicity compared to the benzyl group in and the highly lipophilic 4-fluorophenyl cyclopropane in . This balance may optimize membrane permeability and target engagement.
- The hydrobromide salt in significantly enhances aqueous solubility, suggesting the target compound’s free base may require formulation adjustments for bioavailability .
Synthetic Accessibility :
- The oxazolo-pyridine derivative was synthesized in 88% yield, indicating efficient coupling methods that could be adapted for the target compound .
Reactivity and Stability: Hexahydroquinazolinones undergo photooxidation under ambient light and oxygen, forming hydroperoxides via a low-energy intermediate . While the target compound’s cinnolinone core differs, its hexahydro structure suggests similar light sensitivity, necessitating protective storage.
Biological Implications :
- Fluorine in may improve metabolic stability and binding affinity through electronegative effects, whereas the benzoyl group in the target compound offers a simpler pharmacophore for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule belonging to the class of hexahydrocinnolines. Its unique structural features suggest potential biological activities that are currently under investigation. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, and provides relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring and a hexahydrocinnoline core. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O2 |
| Molecular Weight | 351.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2309588-17-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In one study, various derivatives of hexahydrocinnolines were tested against a range of bacterial strains. The results showed that specific modifications to the piperidine moiety enhanced the compound's effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several preclinical studies. Notably:
- Mechanism of Action : It is believed that the compound interacts with specific receptors involved in cancer cell proliferation and apoptosis. Binding to these targets can modulate signaling pathways that lead to reduced tumor growth .
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated strong cytotoxic effects at low concentrations .
Research Findings
Several key findings from recent studies include:
- Structure-Activity Relationship (SAR) : Modifications to the benzoyl group significantly influenced biological activity. For example, substituents on the piperidine ring were found to enhance both antimicrobial and anticancer properties .
- Comparative Analysis : When compared to similar compounds within its class, this compound exhibited superior potency against certain cancer cell lines and bacterial strains .
Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one?
The synthesis typically involves multi-step reactions, leveraging functional group transformations. Key steps include:
- Piperidine acylation : The benzoyl group is introduced via acylation of the piperidine ring using benzoyl chloride or similar reagents under basic conditions (e.g., triethylamine) .
- Cinnolinone formation : Cyclization of intermediates using dehydrating agents (e.g., POCl₃) or coupling reagents to form the hexahydrocinnolin-3-one core .
- Purification : Chromatography (e.g., silica gel column with n-hexane/EtOAc gradients) and crystallization are critical for isolating high-purity products .
Basic: What spectroscopic techniques are used to characterize this compound?
- 1H/13C-NMR : To confirm substituent positions and stereochemistry. For example, piperidine methyl protons appear as multiplet signals at δ 1.70–2.01 ppm, while aromatic protons resonate at δ 7.30–8.08 ppm .
- HPLC : Quantifies purity (>95% peak area at 254 nm) and monitors reaction progress .
- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N content discrepancies ≤0.4%) .
Basic: What are the known biological targets or pharmacological activities of this compound?
- Receptor modulation : The benzoylpiperidine moiety suggests interactions with G-protein-coupled receptors (GPCRs) or kinases, similar to related compounds targeting glucocorticoid or adrenergic receptors .
- Enzyme inhibition : Structural analogs exhibit activity against proteases or phosphodiesterases, inferred from SAR studies .
- Anti-inflammatory potential : Hexahydrocinnolin derivatives are reported to modulate cytokine release in vitro .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency, while toluene minimizes side reactions during cyclization .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time by 30–50% .
- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., benzoylation) prevent decomposition .
Advanced: What strategies resolve structural ambiguities in crystallographic studies of this compound?
- High-resolution X-ray diffraction : SHELXL software refines crystal structures, addressing disorder in flexible piperidine or cinnolinone rings .
- Density functional theory (DFT) : Predicts stable conformers and validates experimental bond angles/planarity (e.g., planar cinnolinone rings due to conjugation) .
- Twinned data correction : SHELXPRO handles twinning artifacts in low-symmetry crystals .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
- Receptor binding assays : Radioligand competition studies (e.g., using ³H-labeled antagonists) quantify affinity (Ki) for GPCRs .
- Kinase profiling : High-throughput screens (e.g., Eurofins KinaseProfiler) identify inhibitory activity across 100+ kinases .
- Metabolic stability assays : Liver microsome incubation assesses CYP450-mediated degradation, informing in vivo half-life predictions .
Advanced: How to address discrepancies in reported biological activity data for structural analogs?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
- SAR analysis : Compare substituent effects (e.g., benzoyl vs. sulfonyl groups) on potency using molecular docking (e.g., AutoDock Vina) .
- Batch consistency checks : Ensure synthetic reproducibility via NMR/HPLC to exclude impurities as confounding factors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
